n-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine
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Overview
Description
N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and an amine group attached to a but-3-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine typically involves the reaction of 4-ethylcyclohexanone with but-3-yn-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkanes or alkenes using hydrogenation catalysts.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts under hydrogen gas.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine involves its interaction with molecular targets through its amine and alkyne functionalities. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions, enabling the compound to be used in bioorthogonal labeling and drug conjugation .
Comparison with Similar Compounds
Similar Compounds
N-(But-3-yn-1-yl)-4-hydrazineylbenzamide: A nucleophilic hydrazine probe used in protein profiling.
4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine: Used in bioorthogonal labeling studies.
But-3-yn-1-ol: A terminal acetylenic compound with applications in organic synthesis.
Uniqueness
N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine is unique due to its combination of a cyclohexane ring with an ethyl group and an alkyne-substituted amine. This structure provides a versatile platform for various chemical modifications and applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H21N |
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Molecular Weight |
179.30 g/mol |
IUPAC Name |
N-but-3-ynyl-4-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H21N/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h1,11-13H,4-10H2,2H3 |
InChI Key |
CRQFAKUBIUUTTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NCCC#C |
Origin of Product |
United States |
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